molecular formula C16H12N8O8 B14362161 1,4-Bis(2,4-dinitrophenyl)-3,6-dimethyl-1,4-dihydro-1,2,4,5-tetrazine CAS No. 92897-17-1

1,4-Bis(2,4-dinitrophenyl)-3,6-dimethyl-1,4-dihydro-1,2,4,5-tetrazine

Cat. No.: B14362161
CAS No.: 92897-17-1
M. Wt: 444.32 g/mol
InChI Key: LRHAGKDTLDKWRZ-UHFFFAOYSA-N
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Description

1,4-Bis(2,4-dinitrophenyl)-3,6-dimethyl-1,4-dihydro-1,2,4,5-tetrazine: is a complex organic compound characterized by its unique structure, which includes two 2,4-dinitrophenyl groups and a tetrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Bis(2,4-dinitrophenyl)-3,6-dimethyl-1,4-dihydro-1,2,4,5-tetrazine typically involves the reaction of 2,4-dinitrophenylhydrazine with a suitable precursor under controlled conditions. The reaction is often carried out in a solvent such as ethanol or water, and may require the use of catalysts or specific temperature and pressure conditions to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: 1,4-Bis(2,4-dinitrophenyl)-3,6-dimethyl-1,4-dihydro-1,2,4,5-tetrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The nitro groups in the 2,4-dinitrophenyl moieties can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

1,4-Bis(2,4-dinitrophenyl)-3,6-dimethyl-1,4-dihydro-1,2,4,5-tetrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Bis(2,4-dinitrophenyl)-3,6-dimethyl-1,4-dihydro-1,2,4,5-tetrazine involves its interaction with molecular targets through its nitro and tetrazine groups. These interactions can lead to various biochemical and chemical effects, depending on the context. The compound may act as an electron acceptor or donor, participate in redox reactions, or form complexes with other molecules .

Comparison with Similar Compounds

Uniqueness: 1,4-Bis(2,4-dinitrophenyl)-3,6-dimethyl-1,4-dihydro-1,2,4,5-tetrazine is unique due to its combination of the tetrazine ring and the 2,4-dinitrophenyl groups, which confer specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

92897-17-1

Molecular Formula

C16H12N8O8

Molecular Weight

444.32 g/mol

IUPAC Name

1,4-bis(2,4-dinitrophenyl)-3,6-dimethyl-1,2,4,5-tetrazine

InChI

InChI=1S/C16H12N8O8/c1-9-17-20(14-6-4-12(22(27)28)8-16(14)24(31)32)10(2)18-19(9)13-5-3-11(21(25)26)7-15(13)23(29)30/h3-8H,1-2H3

InChI Key

LRHAGKDTLDKWRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=NN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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